

L-Ibotenic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Ibotenic acid*

CAS No.: 25690-45-3

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An In-depth Examination of a Versatile Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **L-ibotenic acid**, a potent non-selective agonist of glutamate receptors. Sourced from mushrooms of the *Amanita* genus, this conformationally restricted analog of glutamate has become an invaluable tool in neuroscience research. This document collates quantitative data, outlines detailed experimental protocols, and provides visualizations of key signaling pathways to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction: The Pharmacology of L-Ibotenic Acid

L-Ibotenic acid is a naturally occurring neurotoxin that structurally mimics the excitatory neurotransmitter glutamate[1]. Its rigid structure allows it to interact with multiple glutamate receptor subtypes, making it a non-selective agonist. It potently activates N-methyl-D-aspartate (NMDA) receptors and metabotropic glutamate receptors (mGluRs) of group I (mGluR1 and mGluR5) and group II (mGluR2 and mGluR3)[1][2]. Its activity at α -amino-3-hydroxy-5-methyl-

4-isoxazolepropionic acid (AMPA) and kainate receptors is notably weaker[1]. This broad agonist profile leads to strong excitatory and ultimately excitotoxic effects, which has led to its widespread use as a lesioning agent to study brain function[1]. In addition to its direct effects on glutamate receptors, **L-Ibotenic acid** is a prodrug of muscimol, a potent GABA-A receptor agonist, following in vivo decarboxylation[1].

Quantitative Pharmacological Data

The following tables summarize the known binding affinities and potencies of **L-Ibotenic acid** at various glutamate receptor subtypes. Due to the variability in experimental conditions, these values should be considered as approximations.

Table 1: Binding Affinity (K_i) of **L-Ibotenic Acid** at Glutamate Receptors

Receptor Subtype	K _i (nM)	Comments
Ionotropic		
NMDA	Potent	High affinity for the glutamate binding site.
AMPA	Weak	Significantly lower affinity compared to NMDA receptors.
Kainate	Weak	Low affinity for kainate receptor binding sites[3].
Metabotropic		
mGluR1 (Group I)	Potent	Strong agonist activity.
mGluR5 (Group I)	Potent	Strong agonist activity.
mGluR2 (Group II)	Potent	Strong agonist activity.
mGluR3 (Group II)	Potent	Strong agonist activity.
Group III mGluRs	Inactive	No significant activity at group III mGluRs[1].

Table 2: Potency (EC₅₀) of **L-Ibotenic Acid** at Glutamate Receptors

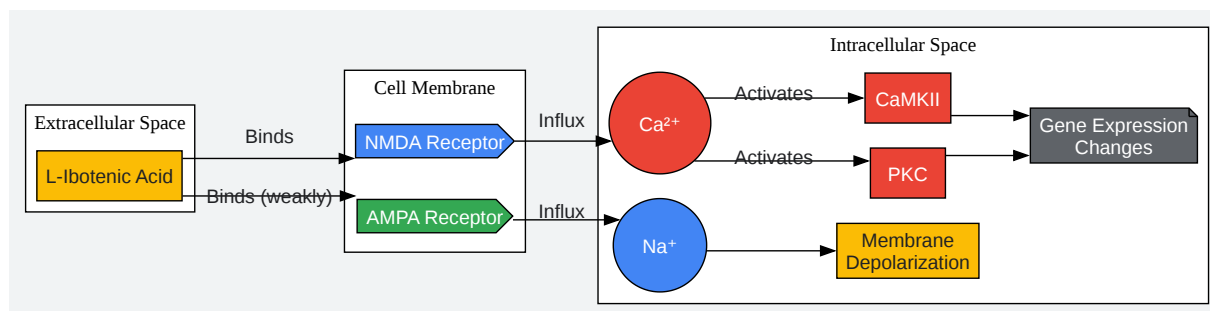
Receptor Subtype	EC50 (μM)	Comments
Ionotropic		
NMDA	~1-10	Potent activation leading to ion channel opening.
AMPA	>100	Weak agonist, requires high concentrations for activation.
Kainate	>100	Weak agonist, requires high concentrations for activation.
Metabotropic		
mGluR1 (Group I)	~5-20	Elicits downstream signaling cascades.
mGluR5 (Group I)	~5-20	Elicits downstream signaling cascades.
mGluR2 (Group II)	~10-50	Modulates adenylyl cyclase activity.
mGluR3 (Group II)	~10-50	Modulates adenylyl cyclase activity.

Signaling Pathways Activated by L-Ibotenic Acid

L-Ibotenic acid's agonism at various glutamate receptors triggers distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Ionotropic Glutamate Receptor Signaling

Activation of NMDA and AMPA receptors by **L-Ibotenic acid** leads to the opening of ion channels and subsequent depolarization of the neuronal membrane.

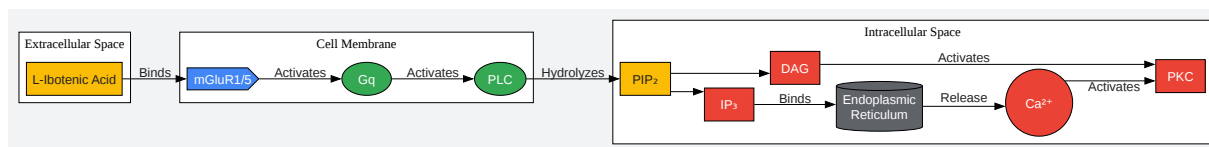


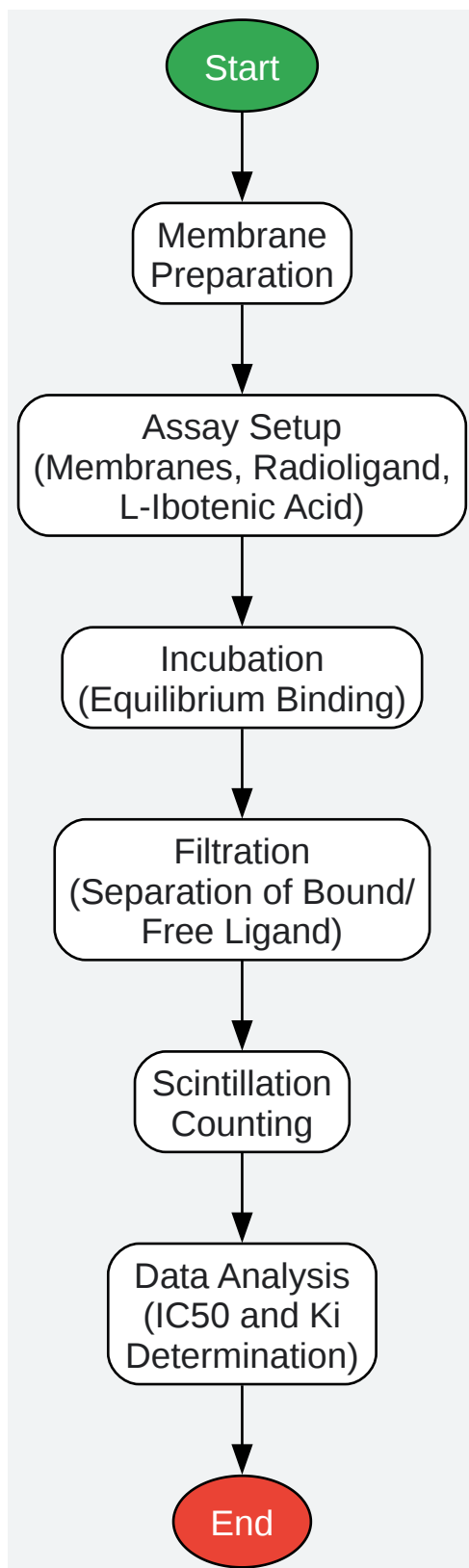
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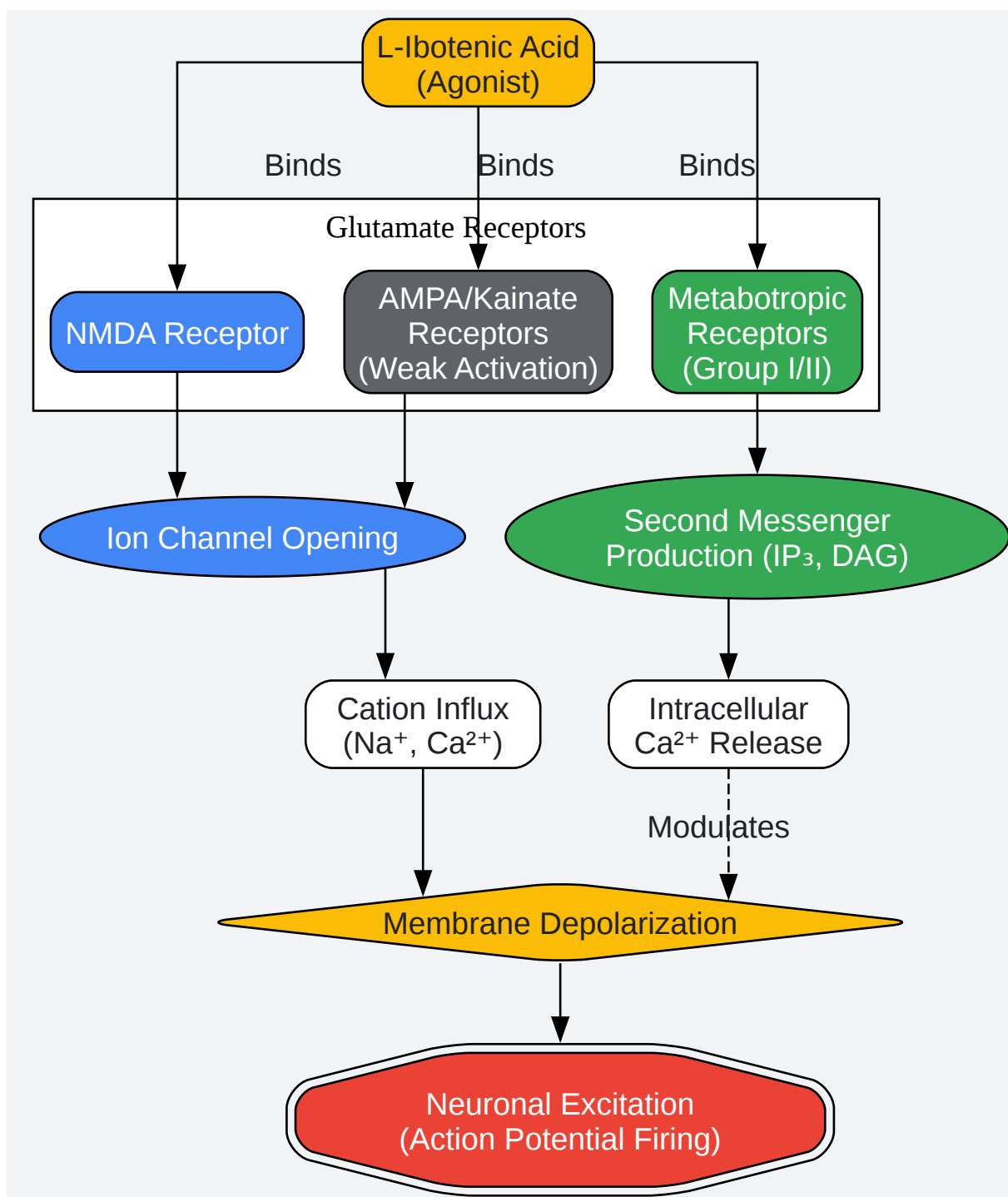
Caption: **L-ibotenic acid** binding to ionotropic receptors.

Metabotropic Glutamate Receptor (Group I) Signaling

L-ibotenic acid's activation of Group I mGluRs (mGluR1 and mGluR5) initiates a Gq-protein coupled signaling cascade, leading to intracellular calcium release.







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References

- [1. Ibotenic acid - Wikipedia \[en.wikipedia.org\]](#)
- [2. Excitatory and inhibitory action of ibotenic acid on frog spinal motoneurons in vitro - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Ibotenic acid-induced neuronal degeneration: a morphological and neurochemical study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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